2,5-Dichlorothiophene-3-carbaldehyde
Overview
Description
2,5-Dichlorothiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The presence of chlorine and aldehyde functional groups in 2,5-Dichlorothiophene-3-carbaldehyde suggests that it is a reactive molecule that can participate in various chemical reactions, particularly those involving nucleophilic addition to the carbonyl carbon.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Another approach involves the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in alcohol, resulting in a polymer with unique morphological properties . Additionally, a domino Vilsmeier–Haack reaction/ring closure sequence has been utilized to synthesize a series of benzfused 3-chlorothiophene-2-carbaldehydes . A regioselective synthesis method using a chemo- and regioselective Br/Li exchange reaction has also been reported for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a polymer derived from thiophene-2-carbaldehyde was determined using FT/IR, 1H-NMR, EDX, and XPS, and its morphology was examined using SEM . In another study, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined by NMR, IR, and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde has been shown to participate in thioacetalization, chloromethylation, and oxidation reactions, leading to various products including oligomers and carboxylic acids . The reactivity of thiophene derivatives can be further explored to synthesize complex molecules such as 4,5-dihydrothieno[3,2-c]quinolines and their functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. The polymerization of thiophene-2-carbaldehyde results in spherical particles with rough surfaces that form clusters . The photoluminescence properties of thiophene derivatives have been studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for potential applications in materials science, such as in the development of fluorescent dyes or electronic materials .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
2,5-Dichlorothiophene-3-carbaldehyde plays a crucial role in the synthesis of heterocyclic compounds. A notable application involves its use in the synthesis of heterocyclic chalcones containing halogenated thiophenes. Through Friedel-Crafts acylation, heterocyclic ketones such as 3-acetyl-2,5-dichlorothiophene are synthesized, which are then utilized to produce thiophene chalcones. These chalcones are formed via the Claisen-Schmidt reaction with various heterocyclic aldehydes, in the presence of a basic medium like sodium hydroxide. The synthesized compounds are structurally confirmed through spectral data analysis, including IR, MS, 1H, and 13C NMR, highlighting the chemical versatility and applicability of 2,5-dichlorothiophene-3-carbaldehyde in creating complex heterocyclic structures (Al-Maqtari, Jamalis, & Sirat, 2015).
Photochemical Synthesis
Another significant application is observed in photochemical synthesis, where derivatives of 2,5-dichlorothiophene-3-carbaldehyde, such as 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, are used. These compounds, when irradiated in a benzene solution, yield phenyl derivatives, demonstrating the reactivity of halogenothiophenes under photochemical conditions. This process showcases the potential of 2,5-dichlorothiophene-3-carbaldehyde derivatives in synthesizing complex organic structures through photochemical reactions, with iodine-containing compounds showing higher reactivity and stability under these conditions (Antonioletti et al., 1986).
properties
IUPAC Name |
2,5-dichlorothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQASYUHZFSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383883 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-carbaldehyde | |
CAS RN |
61200-60-0 | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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